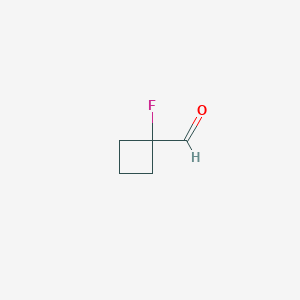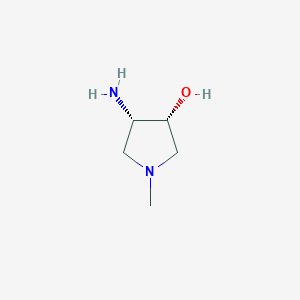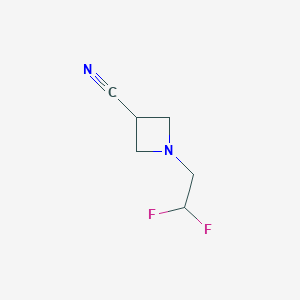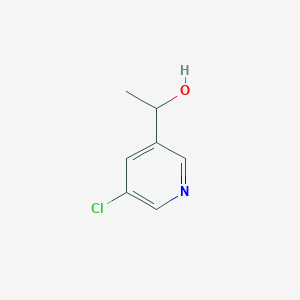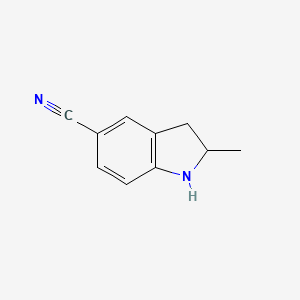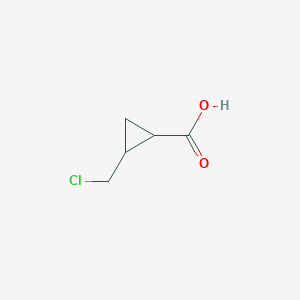
2-(Chloromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H7ClO2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a chloromethyl group and a carboxylic acid group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane carboxylic acid with chloromethylating agents under controlled conditions. For example, the reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the chloromethyl group on the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient chloromethylating agents and reaction conditions that ensure the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid, while oxidation with potassium permanganate would produce this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(Chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives and other cyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)cyclopropane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds with nucleophiles. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of chemical reactions.
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMFMZALCNUPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
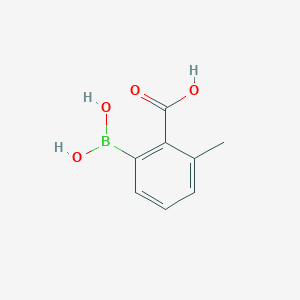

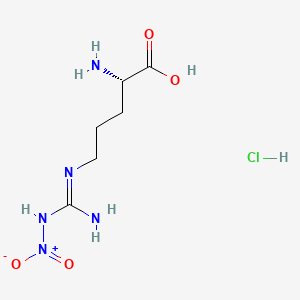
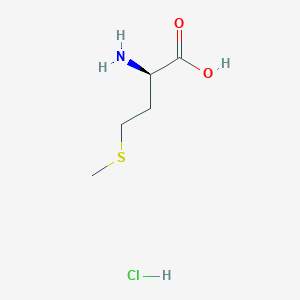
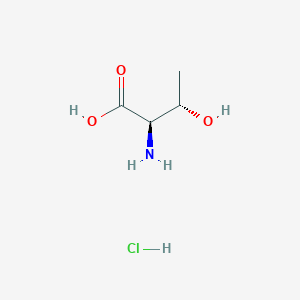
![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)
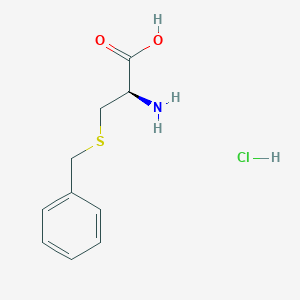
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)

